(Z)-5-amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide
CAS No.:
Cat. No.: VC17966614
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N5O |
---|---|
Molecular Weight | 231.25 g/mol |
IUPAC Name | 5-amino-N'-hydroxy-1-(4-methylphenyl)pyrazole-4-carboximidamide |
Standard InChI | InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)16-11(13)9(6-14-16)10(12)15-17/h2-6,17H,13H2,1H3,(H2,12,15) |
Standard InChI Key | FALYBXQYTQDIHR-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)N2C(=C(C=N2)/C(=N/O)/N)N |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C=N2)C(=NO)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(Z)-5-Amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide (CAS: pending; MW: 275.29 g/mol) features a pyrazole ring substituted at positions 1, 4, and 5 (Fig. 1). The p-tolyl group at N1 contributes hydrophobicity, while the carboximidamide moiety at C4 introduces hydrogen-bonding capability. The (Z)-configuration at the C=N bond of the carboximidamide group ensures optimal spatial alignment for target engagement .
Structural formula:
IUPAC name:
(Z)-5-Amino-N'-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboximidamide
Spectral Characterization
Key spectral data from synthesized batches include:
-
H NMR (500 MHz, DMSO-): δ 8.56 (s, 1H, pyrazole-H3), 7.30 (d, Hz, 2H, p-tolyl), 6.98 (s, 2H, NH), 2.31 (s, 3H, CH) .
-
C NMR: δ 162.4 (C=N), 140.7 (pyrazole-C4), 129.8 (p-tolyl), 21.3 (CH) .
Synthetic Methodologies
Pyrazole Core Construction
The pyrazole backbone is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives (Scheme 1) . For this compound, 4-methylacetophenone is converted to a chalcone intermediate, which reacts with hydrazine hydrate under acidic conditions to yield 1-(p-tolyl)-1H-pyrazole .
Scheme 1: Cyclocondensation of chalcone derivatives with hydrazine hydrate.
Carboximidamide Functionalization
The C4 carboximidamide group is introduced via nucleophilic substitution using 1H-pyrazole-1-carboximidamide under mild basic conditions (Scheme 2) . Key reaction parameters:
-
Solvent: Dichloromethane (DCM)
-
Catalyst: Triethylamine (EtN)
Scheme 2: Reaction of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with 1H-pyrazole-1-carboximidamide.
Optimization and Challenges
-
Temperature Control: Reactions conducted at 0°C minimize side product formation during carboximidamide installation .
-
Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the (Z)-isomer selectively .
Pharmacological Profile
Kinase Inhibition Activity
In ATPase inhibition assays against MARK4, the compound demonstrated an IC of 5.35 ± 0.22 μM, outperforming reference inhibitors like dorsomorphin (Table 1) .
Table 1: Comparative MARK4 inhibition data .
Compound | IC (μM) | Binding Constant (, M) |
---|---|---|
(Z)-5-Amino derivative | 5.35 ± 0.22 | 1.5 × 10 |
Dorsomorphin | 12.7 ± 1.1 | 0.8 × 10 |
Computational Validation
Molecular docking (PDB: 5ES1) revealed binding within MARK4's ATP pocket (Fig. 2). Key interactions:
-
Hydrogen bonds between the carboximidamide NH and Asp156.
Binding energy: −8.2 kcal/mol (AutoDock Vina) .
ADME/T Predictions
SwissADME analysis indicates favorable drug-likeness but flags potential hepatotoxicity (Table 2) .
Table 2: Predicted ADME/T properties .
Parameter | Value |
---|---|
LogP | 1.38 |
H-bond donors | 3 |
H-bond acceptors | 5 |
CYP2D6 inhibition | High |
hERG inhibition risk | Moderate |
Therapeutic Implications
Neurodegenerative Diseases
By inhibiting MARK4, the compound reduces tau hyperphosphorylation—a hallmark of Alzheimer’s pathology. In vitro models show 40% reduction in phosphorylated tau at 10 μM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume